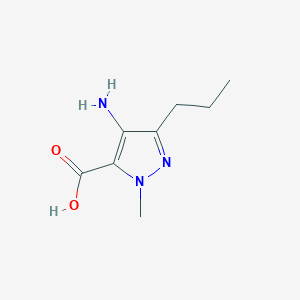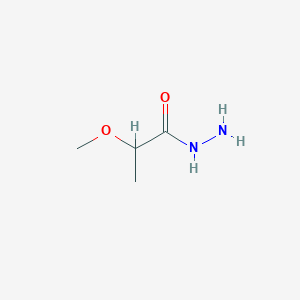
Acide 4-amino-1-méthyl-3-propyl-1H-pyrazole-5-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a multi-substituted pyrazolecarboxamide. This compound is notable for its role in the industrial synthesis of sildenafil, a medication used to treat erectile dysfunction and pulmonary arterial hypertension . It belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Applications De Recherche Scientifique
This compound has several scientific research applications:
Mécanisme D'action
Target of Action
A similar compound, 3-methylpyrazole-5-carboxylic acid, is known to be a potent and selective d-amino acid oxidase (dao) inhibitor .
Mode of Action
If it acts similarly to 3-Methylpyrazole-5-carboxylic acid, it may inhibit DAO, protecting DAO cells from oxidative stress .
Biochemical Pathways
The inhibition of dao could potentially affect the metabolism of d-amino acids .
Result of Action
If it acts like 3-Methylpyrazole-5-carboxylic acid, it may protect DAO cells from oxidative stress induced by D-Serine .
Analyse Biochimique
Biochemical Properties
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives, including 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, have been shown to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.
Cellular Effects
The effects of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives have been reported to protect cells from oxidative stress and prevent formalin-induced tonic pain . These effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
At the molecular level, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibit or activate enzymes, and alter gene expression. The structural properties of pyrazoles, including tautomerism, play a crucial role in their reactivity and biological activity . These molecular interactions are essential for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid can change over time. Factors such as stability, degradation, and long-term effects on cellular function are critical for its application in research and therapy. The compound’s stability and degradation rates can influence its efficacy and safety in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. Studies have shown that pyrazole derivatives can have threshold effects, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolic pathways are essential for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
Méthodes De Préparation
The synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo (azino)carboxamides . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazole derivatives, such as:
3-Methyl-1H-pyrazole-5-carboxylic acid: Known for its role as a D-amino acid oxidase inhibitor.
4-Amino-1-methyl-3-propylpyrazole-5-carboxamide: Used in the synthesis of sildenafil and exhibits similar biological activities. The uniqueness of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-amino-2-methyl-5-propylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-5-6(9)7(8(12)13)11(2)10-5/h3-4,9H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSOXLYNWYTDKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1N)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587697 |
Source


|
| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383427-88-1 |
Source


|
| Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Methylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1367778.png)







![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B1367807.png)


